![molecular formula C16H16N4O5S B3710725 {4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}(3-PYRIDYL)METHANONE](/img/structure/B3710725.png)
{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}(3-PYRIDYL)METHANONE
Overview
Description
{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}(3-PYRIDYL)METHANONE is a complex organic compound that features a piperazine ring substituted with a nitrophenylsulfonyl group and a pyridylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}(3-PYRIDYL)METHANONE typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected and cyclized to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}(3-PYRIDYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}(3-PYRIDYL)METHANONE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of {4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}(3-PYRIDYL)METHANONE is not fully understood. it is believed to interact with molecular targets through its nitrophenyl and pyridyl groups, which can form hydrogen bonds and other interactions with biological macromolecules. These interactions may affect enzyme activity or receptor binding, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE: Similar structure but with a different position of the pyridyl group.
{4-[(4-ISOBUTYLPHENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE: Features an isobutylphenyl group instead of a nitrophenyl group.
Uniqueness
The uniqueness of {4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}(3-PYRIDYL)METHANONE lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]-pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5S/c21-16(13-4-3-7-17-12-13)18-8-10-19(11-9-18)26(24,25)15-6-2-1-5-14(15)20(22)23/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUOSNKRJRDOFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


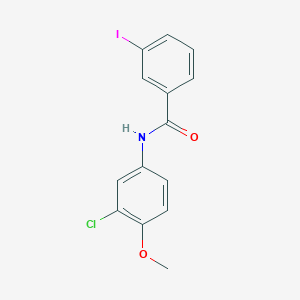
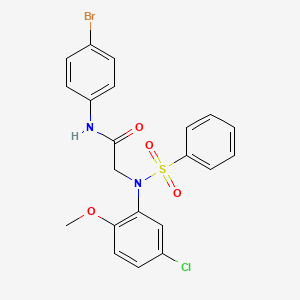
![2-[(2-chlorophenyl)methylsulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3710657.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(4-bromophenyl)benzamide](/img/structure/B3710660.png)
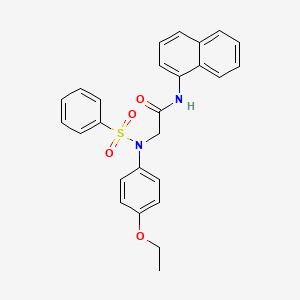
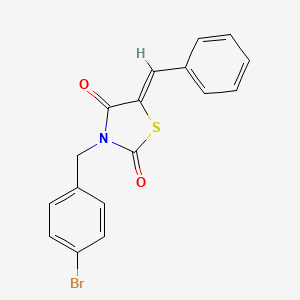
![4-({[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B3710679.png)
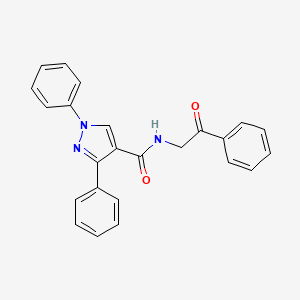
![2-{[(3-CHLOROANILINO)CARBONYL]AMINO}-N~1~-(4-CHLOROPHENYL)BENZAMIDE](/img/structure/B3710691.png)
![(5Z)-5-{[1-(3,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene}-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B3710697.png)
![N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B3710702.png)
![1-(1-BENZYLPIPERIDIN-4-YL)-4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZINE](/img/structure/B3710716.png)
![N-(2-{[(4-CHLOROPHENYL)AMINO]METHYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE](/img/structure/B3710730.png)
![4-methoxy-3-nitro-N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B3710731.png)
